3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid
CAS No.: 1335042-76-6
Cat. No.: VC11771574
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335042-76-6 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
| Standard InChI Key | RFHPQLCVYMBPRF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC=C)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC=C)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid (C₁₁H₁₉NO₄) comprises a six-carbon chain with a carboxylic acid group at position 1, a Boc-protected amine at position 3, and a double bond between carbons 5 and 6 . The Boc group ((CH₃)₃COC(O)−) sterically shields the amine, preventing unwanted side reactions during peptide elongation .
Table 1: Key Physicochemical Properties
The compound’s moderate lipophilicity (LogP = 2.04) suggests balanced solubility in organic and aqueous media, advantageous for solid-phase peptide synthesis . Its high polar surface area (75.63 Ų) reflects hydrogen-bonding capacity, influencing crystallization behavior .
Synthesis and Manufacturing
Boc Protection Strategy
The Boc group is introduced via reaction of the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . For 3-aminohex-5-enoic acid derivatives, this typically occurs in tetrahydrofuran (THF) or dichloromethane with catalysts like 4-dimethylaminopyridine (DMAP) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | N-Boc-amino acid |
| Decarboxylation | Acetic acid, 110°C, 12h | Unsaturated backbone |
| Bromination | Br₂, CHCl₃, 25°C, 4h | Dibromo compound |
Applications in Organic Chemistry
Peptide Synthesis
The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make this compound ideal for Fmoc/Boc hybrid strategies . For example, in solid-phase synthesis, the Boc-protected amine resists piperidine-mediated Fmoc deprotection, enabling orthogonal coupling .
Cross-Metathesis
The terminal double bond undergoes olefin metathesis with Grubbs catalysts, facilitating side-chain diversification. This reactivity is exploited to introduce bioorthogonal handles (e.g., azides) for click chemistry .
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